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Compound of Interest

Compound Name: SE 175

Cat. No.: B1662416

Below are the different molecules identified as potentially being "SE 175":

IK-175: An inhibitor of the Aryl Hydrocarbon Receptor (AHR).

o FUT-175 (Nafamostat): A broad-spectrum serine protease inhibitor that also acts as a
complement inhibitor.

e Plasmodium falciparum EBA-175: An erythrocyte-binding antigen from the malaria parasite.
e TMEM175: A lysosomal potassium channel.

o Semaglutide: A GLP-1 receptor agonist with a C18 fatty acid chain (containing more than
175 atoms, but sometimes associated with numbers in its chemical structure).

IK-175: Aryl Hydrocarbon Receptor (AHR) Inhibitor

IK-175 is a novel and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-
activated transcription factor involved in regulating immune responses.[1] By inhibiting AHR, IK-
175 can modulate the expression of downstream genes, leading to a more pro-inflammatory
immune environment.[1]

Downstream Targets and Effects of IK-175
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Target/Effect

Description

Quantitative Data
(Example)

CYP1A1 Gene Expression

Inhibition of AHR by IK-175
leads to a decrease in the
expression of CYP1Al, a

classic AHR target gene.

IC50 of 91 nmol/L in an AHR-
dependent DRE-luciferase

reporter assay.[1]

IL-22 Gene Expression &

Production

IK-175 inhibits the expression
and production of the cytokine
IL-22 in activated T cells.[1]

Significant decrease in IL-22

production in human T cells.[1]

IL-2 Cytokine Production

Treatment with IK-175 results
in an increase in the
production of the pro-

inflammatory cytokine IL-2.

2-fold increase in IL-2

production in activated T cells.

[1]

IL-17A+ T cells

Under Th17 polarizing
conditions, IK-175 increases
the population of IL-17A

producing T cells.

Significant increase in IL-17A+

human T cells.[1]
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Caption: IK-175 inhibits the AHR signaling pathway.

Experimental Protocol: Identifying Downstream Targets
of AHR Modulators

A common method to identify the downstream targets of a signaling pathway modulator like 1K-
175 is through RNA sequencing (RNA-seq).

Objective: To identify genes differentially expressed in response to IK-175 treatment.
Methodology:
e Cell Culture and Treatment:

o Culture relevant immune cells (e.g., primary human T cells or a responsive cell line like
HepG2) under standard conditions.

o Treat cells with a predetermined concentration of IK-175 (e.g., based on IC50 values) and
a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

o Include a positive control, such as a known AHR agonist, to confirm pathway activation.
o RNA Extraction and Library Preparation:

o Harvest cells and extract total RNA using a commercial kit.

o Assess RNA quality and quantity (e.g., using a Bioanalyzer).

o Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA
purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

e Sequencing:

o Sequence the prepared libraries on a high-throughput sequencing platform (e.g., lllumina
NovaSeq).

o Data Analysis:
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[e]

Perform quality control on the raw sequencing reads.

o

Align reads to a reference genome.

[¢]

Quantify gene expression levels.

[¢]

Perform differential gene expression analysis between IK-175 treated and control groups.

[e]

Identify genes that are significantly up- or down-regulated.

o

Perform pathway analysis and gene ontology enrichment to understand the biological
functions of the differentially expressed genes.

o Validation:

o Validate the expression changes of key target genes using a secondary method, such as
Quantitative Real-Time PCR (qRT-PCR).

FUT-175 (Nafamostat): Complement and Serine
Protease Inhibitor

FUT-175 is a synthetic serine protease inhibitor that also inhibits the complement system. In
the context of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), it
has been shown to suppress T cell autoreactivity.[2]

Downstream Targets and Effects of FUT-175
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Quantitative Data

Target/Effect Description
(Example)
FUT-175 inhibits the
generation of the
) anaphylatoxins C5a and C3a, Dose-dependent reduction in
C5a/C3a Generation . _
which are pro-inflammatory C5a/C3a levels.[2]

components of the

complement system.

By inhibiting C5a/C3a, FUT-
175 suppresses the generation

Th1/Th1l7 Responses ) - the number of IFNy and IL-17
of myelin-specific Th1l and

Th17 cells.[2]

Dose-dependent reduction in

producing T cells.[2]

Consequently, the production o ]
) Significant decrease in IFNy
] of the hallmark cytokines of ] )
IFNy and IL-17 Production and IL-17 producing cells in

Thl (IFNy) and Th17 (IL-17)
) ELISPOT assays.[2]
cells is reduced.
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Caption: FUT-175 inhibits serine proteases, reducing C3a/C5a and subsequent T cell
responses.

Experimental Protocol: Validating Targets of
Complement Inhibitors
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A key experiment to validate the downstream effects of a complement inhibitor like FUT-175 is
the Enzyme-Linked Immunosorbent Assay (ELISA) for complement activation products.

Objective: To quantify the inhibition of C3a and C5a generation in vitro.

Methodology:

o Complement Activation Assay:

o Use normal human serum as a source of complement proteins.

o Activate the complement system using a known activator (e.g., zymosan for the alternative
pathway, or aggregated IgG for the classical pathway).

o Perform the activation in the presence of varying concentrations of FUT-175 or a vehicle
control.

e ELISA for C3a and Cha:

(¢]

Coat microplate wells with a capture antibody specific for C3a or C5a.

[¢]

Block non-specific binding sites.

[¢]

Add the serum samples from the activation assay to the wells.

[e]

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

o

Add a substrate that produces a colorimetric or chemiluminescent signal.

[¢]

Measure the signal using a plate reader.

o Data Analysis:

o Generate a standard curve using known concentrations of purified C3a or C5a.

o Calculate the concentration of C3a and C5a in the experimental samples.

o Plot the concentration of C3a/C5a against the concentration of FUT-175 to determine the
inhibitory effect.
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Plasmodium falciparum EBA-175: Erythrocyte-
Binding Antigen
EBA-175 is a protein produced by the malaria parasite Plasmodium falciparum that is crucial

for the invasion of human erythrocytes (red blood cells). It binds to the host cell receptor
Glycophorin A (GpA).[3]

Downstream Effects of EBA-175 Interaction

Interaction Downstream Effect Method of Inhibition

o Facilitates the attachment and Antibodies that block the
EBA-175 binding to

) subsequent invasion of the receptor-binding domain of
Glycophorin A

erythrocyte by the parasite. EBA-175.[3]

Successful invasion leads to o
) o o Inhibition of the EBA-175-GpA
parasite replication within the

Parasite Invasion interaction prevents parasite

erythrocyte and the ) )
invasion and growth.[3]

progression of malaria.

EBA-175 Mediated Erythrocyte Invasion “dot
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Caption: 4-AP inhibits TMEM175, blocking the flow of potassium ions.

Experimental Protocol: Validating lon Channel Blockers

Patch-clamp electrophysiology is the gold standard for studying ion channel function and
pharmacology.

Objective: To measure the effect of a compound on the ion currents mediated by TMEM175.
Methodology:

o Cell Preparation:
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o Use cells that endogenously express TMEM175 or a cell line that has been engineered to
overexpress the channel.

o Isolate lysosomes from these cells or use whole-lysosome patch-clamping techniques.
o Patch-Clamping:

o A glass micropipette filled with a conductive salt solution is brought into contact with the
membrane of an enlarged lysosome to form a high-resistance seal.

o The patch of membrane can be excised or the whole lysosome can be recorded from.

o The voltage across the membrane is clamped at a specific value, and the resulting ionic
current is measured.

e Pharmacology:

o Apply the inhibitor (e.g., 4-AP) to the bath solution at various concentrations.

o Record the channel currents before and after the application of the compound.
o Data Analysis:

o Measure the amplitude of the current inhibition.

o Plot the percentage of current inhibition against the drug concentration to generate a
dose-response curve and calculate the IC50 value.

Semaglutide: GLP-1 Receptor Agonist

Semaglutide is a potent and long-acting agonist of the Glucagon-Like Peptide-1 (GLP-1)
receptor. It is used in the treatment of type 2 diabetes and obesity. [4]Although not named "SE
175", its complex structure is sometimes a point of numerical reference.

Downstream Targets and Effects of Semaglutide
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Target/Effect

Description

Physiological Outcome

GLP-1 Receptor

Semaglutide binds to and

activates the GLP-1 receptor, a

G-protein coupled receptor,
primarily in pancreatic beta
cells, the brain, and other

tissues. [4]

Mimics the effects of the
endogenous incretin hormone
GLP-1. [4]

Insulin Secretion

Activation of the GLP-1
receptor in pancreatic beta
cells enhances glucose-

dependent insulin secretion.

[4]

Lowering of blood glucose

levels. [4]

Glucagon Secretion

It suppresses the secretion of
glucagon from pancreatic

alpha cells. [4]

Reduced hepatic glucose

production. [4]

Gastric Emptying

Slows gastric emptying.

Increased satiety and reduced

food intake.

Appetite

Acts on brain centers to
reduce appetite and increase

feelings of fullness. [4]

Weight loss. [4]

Semaglutide/GLP-1 Signaling Pathway

Extracellular

Semaglutide Activates ;-

Pancreatic Beta Cell

GLP-1 Receptor Adenylyl Cyclase

Insulin Vesicle
Exocytosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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